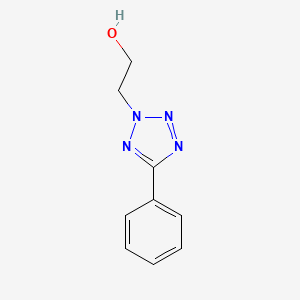

2h-Tetrazole-2-ethanol, 5-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2h-Tetrazole-2-ethanol, 5-phenyl-” is a compound that belongs to the tetrazole family . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . There are several methods for synthesizing tetrazoles, including the reaction of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation , and the reaction of aryldiazonium salts with amidines followed by oxidative ring closure with I2/KI under basic conditions .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The structural analysis of compounds related to 2h-Tetrazole-2-ethanol, 5-phenyl- has been explored, particularly in the study of 2,3,5-Triphenyl-2H-tetrazol-3-ium bromide ethanol monosolvate. This research highlighted the dihedral angles formed by the tetrazole ring with attached phenyl rings and described the intermolecular interactions within the crystal, showing its potential for detailed structural analysis in material science and crystallography (Fun et al., 2012).

Chemical Synthesis and Modification

A study on the alkylation of 5-substituted NH-tetrazoles by alcohols in superacid CF3SO3H, including the reaction of tetrazoles bearing phenyl groups with alcohols, demonstrated the influence of the tetrazole structure and the alcohol type on reaction selectivity and yields. This work is significant in the context of synthetic organic chemistry, particularly in the synthesis of 2-alkyl-2H-tetrazoles (Lisakova et al., 2015).

Antimicrobial Activity

The synthesis and characterization of substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide and its screening for antimicrobial activity revealed some compounds with significant antibacterial and antifungal properties. This research contributes to the field of medicinal chemistry, specifically in the search for new antimicrobial agents (Mohite & Bhaskar, 2010).

Photophysical and Computational Studies

Innovative coumarin-based organic dyes combined with tetrazoles were studied for their photophysical properties. The research involved analyzing thermal stabilities, electrochemical properties, spectroscopic properties, and electronic properties using various techniques and computational methods. These findings have implications for the development of materials for photonic and electronic devices (Kumbar et al., 2018).

Mecanismo De Acción

Target of Action

Tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The nitrogen-rich conjugated structure of tetrazoles exhibits both electron-donating and electron-withdrawing properties , which could potentially be influenced by environmental factors.

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Direcciones Futuras

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are used as active ingredients in modern medicines, and as components of energy-saturated systems and functional materials . The reported experimental tests suggest tetrazoles as promising candidates for replacing toxic compounds in the prevention of corrosion of metal objects .

Análisis Bioquímico

Biochemical Properties

2h-Tetrazole-2-ethanol, 5-phenyl- plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .

Cellular Effects

Tetrazoles have been found to exhibit potential biological activity , suggesting that 2h-Tetrazole-2-ethanol, 5-phenyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tetrazoles are known to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This suggests that 2h-Tetrazole-2-ethanol, 5-phenyl- may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 2h-Tetrazole-2-ethanol, 5-phenyl- may interact with enzymes or cofactors in similar metabolic pathways.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2h-Tetrazole-2-ethanol, 5-phenyl- involves the reaction of 5-phenyl-2h-tetrazole with ethylene oxide in the presence of a base to yield the desired product.", "Starting Materials": [ "5-phenyl-2h-tetrazole", "ethylene oxide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-phenyl-2h-tetrazole to a reaction vessel", "Add ethylene oxide to the reaction vessel", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) for a suitable amount of time (e.g. 12-24 hours)", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |

Número CAS |

93742-43-9 |

Fórmula molecular |

C14H18O3 |

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

2-[(5,5-dimethyl-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |

InChI |

InChI=1S/C14H18O3/c1-14(2)8-4-5-10-11(14)6-3-7-12(10)17-9-13(15)16/h3,6-7H,4-5,8-9H2,1-2H3,(H,15,16) |

Clave InChI |

LITBYKKQPNBEPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCO |

SMILES canónico |

CC1(CCCC2=C1C=CC=C2OCC(=O)O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)

![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![Carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate](/img/structure/B2778643.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)